1,2,3-Benzoxathiazine, 7-methoxy-, 2,2-dioxide
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Overview
Description
1,2,3-Benzoxathiazine, 7-methoxy-, 2,2-dioxide is a chemical compound that has been studied for its inhibitory effects on human carbonic anhydrases . It is a derivative of 2-hydroxybenzaldehydes .
Synthesis Analysis
The compound can be synthesized from corresponding 2-hydroxybenzaldehydes in their reaction with sulfamoyl chloride . Aryl substituted 2-hydroxybenzaldehydes can be obtained from 3-, 4-, or 6-bromo-2-hydroxybenzaldehydes via a two-step protocol . Various substituents in the 5, 7, or 8 position can be added to create a series of 1,2,3-benzoxathiazine-2,2-dioxides .Chemical Reactions Analysis
1,2,3-Benzoxathiazine-2,2-dioxides have been investigated for their inhibitory effects on four human carbonic anhydrase (hCA, EC 4.2.1.1) isoforms, cytosolic hCA I and II and tumor-associated transmembrane hCA IX and XII . Most of the derivatives act as nanomolar inhibitors of hCA IX and XII .Scientific Research Applications
Potential Anticancer Applications
Due to their ability to inhibit specific isoforms of human carbonic anhydrases, these compounds have been studied for their potential applications in cancer therapy. The inhibition of hCA IX and XII, in particular, is a promising strategy for targeting hypoxic tumors that overexpress these enzymes .
Development of Pharmaceutical Intermediates
The compound’s structural features make it suitable for use as an intermediate in the synthesis of pharmaceuticals. Its reactivity and stability under various conditions allow for the development of a range of medicinal compounds with potential therapeutic applications .
Chemical Synthesis and Modification
Researchers have utilized 1,2,3-Benzoxathiazine-2,2-dioxides for chemical synthesis, exploring the effects of different substituents in positions 5, 7, or 8 on the benzoxathiazine ring. This versatility in chemical modification opens up possibilities for creating a diverse array of derivatives with varied biological activities .
Enzyme Inhibition for Therapeutic Effect
The enzyme-inhibiting properties of 1,2,3-Benzoxathiazine-2,2-dioxides extend beyond carbonic anhydrases. They may also interact with other enzymes, potentially leading to therapeutic effects against various diseases where enzyme regulation is a key factor .
Research Tool in Biochemistry and Pharmacology
As effective enzyme inhibitors, these compounds serve as valuable tools in biochemical and pharmacological research. They help in understanding enzyme mechanisms, substrate specificity, and the role of enzymes in disease pathology, which is crucial for drug discovery and development .
Mechanism of Action
Mode of Action
1,2,3-Benzoxathiazine, 7-methoxy-, 2,2-dioxide: interacts with its targets by acting as a nanomolar inhibitor . It inhibits the activity of hCA IX and XII, and to a lesser extent, hCA II . The compound has little to no inhibitory effect on hCA I .
Biochemical Pathways
The inhibition of hCA IX and XII by 1,2,3-Benzoxathiazine, 7-methoxy-, 2,2-dioxide affects the carbonic anhydrase pathway, which is involved in the reversible hydration of carbon dioxide
Result of Action
The molecular and cellular effects of 1,2,3-Benzoxathiazine, 7-methoxy-, 2,2-dioxide ’s action primarily involve the inhibition of hCA IX and XII . This inhibition could potentially disrupt the pH and fluid balance within cells, although the specific effects would depend on the context of the enzyme’s expression and the physiological state of the cells .
properties
IUPAC Name |
7-methoxy-1,2λ6,3-benzoxathiazine 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c1-12-7-3-2-6-5-9-14(10,11)13-8(6)4-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEZIMAYKBNSHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=NS(=O)(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Benzoxathiazine, 7-methoxy-, 2,2-dioxide |
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